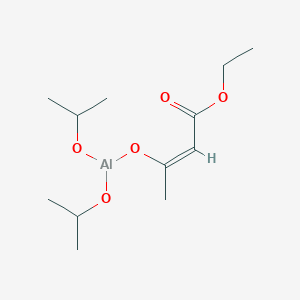

Acétoacétate d'aluminium di(isopropoxyde) chélaté

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

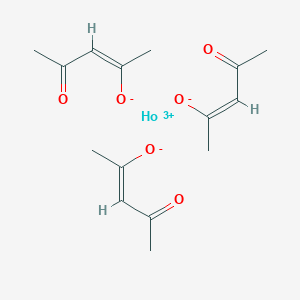

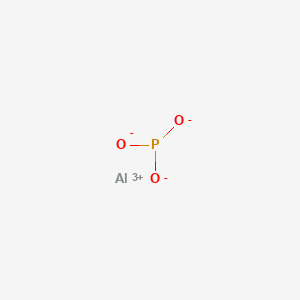

Aluminum di(isopropoxide)acetoacetic ester chelate: is an organometallic compound with the molecular formula C12H23AlO5 . It is known for its applications in various industrial processes, particularly in the field of coatings and resins. The compound is characterized by its ability to act as a crosslinking agent, enhancing the properties of materials such as epoxy, alkyd, and polyester resins .

Applications De Recherche Scientifique

Chemistry: In chemistry, aluminum di(isopropoxide)acetoacetic ester chelate is used as a catalyst in various organic synthesis reactions. It is also employed in the preparation of advanced materials with enhanced properties .

Biology and Medicine: While its direct applications in biology and medicine are limited, the compound’s derivatives are explored for potential use in drug delivery systems and biomedical coatings .

Industry: The compound is widely used in the paint industry to improve drying times, luster, and hardness of coatings. It also finds applications in the production of gel inks and as a crosslinking agent in resins .

Mécanisme D'action

Target of Action

The primary targets of Aluminum di(isopropoxide)acetoacetic ester chelate are the chemical structures in paints, inks, and various types of resins . The compound interacts with these structures to enhance their properties and performance.

Mode of Action

Aluminum di(isopropoxide)acetoacetic ester chelate acts as a crosslinking agent in epoxy, alkyd, and polyester resins . Crosslinking is a process where polymer chains are linked together to form a three-dimensional network of connected chains. This process enhances the mechanical and thermal stability of the materials.

Pharmacokinetics

It’s important to note that the compound is sensitive to moisture and may react slowly with water .

Result of Action

The application of Aluminum di(isopropoxide)acetoacetic ester chelate results in better drying, luster, and hardness of paints and inks . It also improves the performance of these materials by preventing surface wrinkling . In resins, it acts as a crosslinking agent, enhancing their mechanical and thermal stability .

Action Environment

The action of Aluminum di(isopropoxide)acetoacetic ester chelate can be influenced by environmental factors. For instance, the presence of moisture can affect its stability, as the compound reacts slowly with water . Therefore, it is typically stored in a moisture-free environment to maintain its efficacy .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of aluminum di(isopropoxide)acetoacetic ester chelate typically involves the reaction of isopropyl alcohol with ethyl acetylpyruvate. This reaction requires careful control of conditions to ensure safety and efficiency. The process is sensitive to moisture, and thus, it is often conducted under anhydrous conditions .

Industrial Production Methods: In industrial settings, the production of this compound involves the use of high-purity raw materials such as aluminum, ethyl acetate, and isopropyl alcohol. The reaction is carried out in a controlled environment to maintain the desired product quality and yield .

Analyse Des Réactions Chimiques

Types of Reactions: Aluminum di(isopropoxide)acetoacetic ester chelate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of aluminum oxide and other by-products.

Substitution: It can participate in substitution reactions where the isopropoxide groups are replaced by other ligands.

Common Reagents and Conditions:

Oxidizing Agents: Common oxidizing agents used include hydrogen peroxide and oxygen.

Substitution Reagents: Various organic acids and alcohols can be used for substitution reactions.

Major Products: The major products formed from these reactions include aluminum oxide and substituted aluminum complexes .

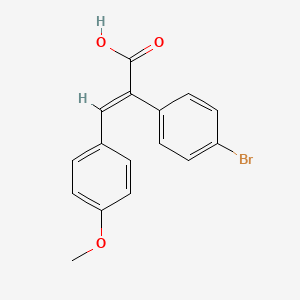

Comparaison Avec Des Composés Similaires

- Diisopropyl aluminum ethyl acetoacetate

- Ethyl acetoacetate aluminum diisopropylate

- (Ethyl 3-oxobutyrato-O1’,O3)bis(propan-2-olato)aluminium

Uniqueness: Aluminum di(isopropoxide)acetoacetic ester chelate stands out due to its specific combination of isopropoxide and acetoacetic ester groups, which provide unique crosslinking capabilities and enhance the performance of coatings and resins. Its ability to improve drying times and mechanical properties makes it a valuable compound in industrial applications .

Propriétés

IUPAC Name |

ethyl (Z)-3-di(propan-2-yloxy)alumanyloxybut-2-enoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O3.2C3H7O.Al/c1-3-9-6(8)4-5(2)7;2*1-3(2)4;/h4,7H,3H2,1-2H3;2*3H,1-2H3;/q;2*-1;+3/p-1/b5-4-;;; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQQXUGFEQSCYIA-OAWHIZORSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=C(C)O[Al](OC(C)C)OC(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C=C(/C)\O[Al](OC(C)C)OC(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23AlO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid |

Source

|

| Record name | Aluminum, [ethyl 3-(oxo-.kappa.O)butanoato-.kappa.O']bis(2-propanolato)-, (T-4)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

14782-75-3 |

Source

|

| Record name | Aluminum, [ethyl 3-(oxo-.kappa.O)butanoato-.kappa.O']bis(2-propanolato)-, (T-4)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.